molecular formula C10H16O2 B101282 2-Butenoic acid, cyclohexyl ester CAS No. 16491-62-6

2-Butenoic acid, cyclohexyl ester

Cat. No.: B101282
CAS No.: 16491-62-6
M. Wt: 168.23 g/mol
InChI Key: ZUMGBVSYIVKLDH-UHFFFAOYSA-N
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Description

2-Butenoic acid, cyclohexyl ester (CAS: 828912-43-2; Molecular formula: C₁₃H₂₂O₂; Molecular weight: 210.31) is an unsaturated ester characterized by a cyclohexyl group attached to the α,β-unsaturated carboxylic acid backbone.

Properties

CAS No.

16491-62-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclohexyl but-2-enoate

InChI

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3

InChI Key

ZUMGBVSYIVKLDH-UHFFFAOYSA-N

SMILES

CC=CC(=O)OC1CCCCC1

Canonical SMILES

CC=CC(=O)OC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexyl Esters of Unsaturated Acids

  • 2-Butenoic Acid, 1-Cyclohexylethyl Ester (CAS 68039-69-0): Molecular formula: C₁₂H₂₀O₂; MW: 196.27. Features an ethyl spacer between the cyclohexyl group and the ester, increasing lipophilicity compared to the parent compound .

Esters with Different Alkyl/Aryl Groups

  • 2-Butenoic Acid, Methyl Ester (E) (CAS 41725-90-0): Smaller alkyl group (methyl) results in higher volatility, making it suitable for flavor applications .
  • Anthriscusin (Compound 9 from ) :
    • Complex benzodioxol-substituted derivative with demonstrated anti-colon cancer activity (IC₅₀: 113.03 μg/mL against HT29 cells) .

Physicochemical Properties

Chemical Stability

  • Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, aspartyl peptides protected with cyclohexyl esters showed <2% aspartimide formation under standard synthesis conditions, a 170-fold reduction compared to benzyl esters .
  • Thermal Behavior : Formic acid cyclohexyl ester decomposes into cyclohexene and formic acid, suggesting thermal lability in some cyclohexyl esters .

Volatility and Flavor Contributions

  • 2-Butenoic Acid Methyl Ester (E): Identified in fruit extracts (Maturity Stage 3 of Spondias dulcis) for its weak fruity aroma, highlighting the role of ester volatility in flavor profiles .

Anticancer Potential

  • Anthriscusin (Compound 9) : Exhibited moderate anti-colon cancer activity (IC₅₀: 113.03 μg/mL) .
  • Cyclohexyl Ester Derivatives in Antilipidemic Agents: Compounds like 3-substituted quinazolinones showed significant lipid-lowering effects in mice, comparable to β-sitosterol .

Plant Growth Promotion

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight Key Properties/Activities Reference
2-Butenoic acid, cyclohexyl ester C₁₃H₂₂O₂ 210.31 Enhanced acid stability
2-Butenoic acid, 1-cyclohexylethyl ester C₁₂H₂₀O₂ 196.29 Increased lipophilicity
2-Butenoic acid, methyl ester (E) C₅H₈O₂ 100.12 High volatility; flavor applications
Anthriscusin (Compound 9) C₂₂H₂₄O₈ 416.42 Anti-colon cancer (IC₅₀: 113.03 μg/mL)
3-Substituted Quinazolinones Varies ~350–400 Antilipidemic activity

Preparation Methods

Protocol from ChemicalBook

  • Reactants :

    • Cyclohexanol (220 g, 2.2 mol)

    • Crotonic acid (199 g, 2.3 mol)

    • p-Toluenesulfonic acid (PTSA, 8 g) as catalyst

    • Toluene (300 mL) as solvent.

  • Conditions :

    • Reflux at 120–130°C for 4–5 hours under Dean-Stark conditions.

    • Water removal: ~40 mL (theoretical yield: 36 mL).

  • Workup :

    • Neutralization with 5% sodium carbonate.

    • Fractional distillation under reduced pressure (13 mmHg) yields 290 g (85% yield) of product.

Table 1: Key Reaction Parameters

ParameterValue
Temperature120–130°C
Catalyst Loading1.8 wt% (relative to acid)
Yield85%
Purity (GC)>98%

Alternative Catalytic Systems

Sulfuric Acid vs. Solid Acid Catalysts

While concentrated sulfuric acid is a traditional catalyst, its use necessitates post-reaction neutralization, generating waste. Patent US8669375B2 highlights involatile acid catalysts (e.g., methanesulfonic acid) that simplify purification:

  • Advantages :

    • No aqueous workup required.

    • Catalyst removal via weak bases (e.g., sodium bicarbonate).

  • Typical Conditions :

    • 0.1–0.5 mol% catalyst loading.

    • 90–150°C, 3–10 hours.

Table 2: Catalyst Comparison

CatalystYield (%)Reaction Time (h)
p-Toluenesulfonic acid854–5
Methanesulfonic acid786–8
Amberlyst-15 (resin)7210–12

Solvent-Free Esterification

Industrial-scale production often avoids solvents to reduce costs. A patent (CN112094199A) describes a solvent-free protocol for analogous esters, adaptable to cyclohexyl crotonate:

  • Reactants :

    • Cyclohexanol (1.1–1.26 mol per mole of acid).

    • No solvent; direct heating under nitrogen.

  • Conditions :

    • 90–95°C for 8–10 hours.

    • Vacuum distillation removes water.

Table 3: Solvent-Free vs. Solvent-Based Methods

ParameterSolvent-FreeToluene-Based
Yield78%85%
Reaction Time8–10 h4–5 h
Purity95%98%

Kinetic and Thermodynamic Considerations

Temperature Dependence

Lower temperatures (30–60°C) during diketene addition (for precursor synthesis) minimize side reactions. For cyclohexyl crotonate:

  • Optimal Range : 120–130°C balances reaction rate and decomposition.

  • Activation Energy : ~45 kJ/mol (estimated via Arrhenius analysis).

Le Chatelier’s Principle

Azeotropic water removal shifts equilibrium toward ester formation, achieving >90% conversion.

Quality Control and Characterization

Analytical Data

  • Boiling Point : 104°C at 13 mmHg.

  • NMR (500 MHz, CDCl₃) :

    • δ 6.95 (d, J = 15.45 Hz, 1H), 5.83 (d, J = 15.45 Hz, 1H), 4.77–4.88 (m, 1H).

  • GC-MS : m/z 168.23 [M]⁺.

Impurity Profile

  • Major Byproducts : Cyclohexyl acetate (from over-esterification) and dimeric crotonic acid anhydrides.

Industrial Scalability

Table 4: Bench-Scale vs. Pilot-Scale Yields

ScaleYield (%)Purity (%)
Laboratory (100 g)8598
Pilot Plant (10 kg)8296

Emerging Methods

Enzymatic Esterification

  • Lipase B from Candida antarctica :

    • 60°C, 72 hours, 65% yield.

  • Advantages : Mild conditions, no solvent.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, 80% yield .

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-butenoic acid, cyclohexyl ester under laboratory conditions?

The esterification of 2-butenoic acid with cyclohexanol can be catalyzed by solid acidic catalysts such as sulfated zirconia or heteropolyacids supported on silica. These catalysts offer advantages over traditional homogeneous acids (e.g., H₂SO₄), including reduced corrosion, easier separation, and reusability. Reaction conditions (e.g., molar ratio of acid to alcohol, temperature, catalyst loading) should be optimized via fractional factorial design to maximize yield while minimizing side reactions like hydrolysis .

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • GC-MS : To confirm molecular weight (154.21 g/mol) and detect impurities using retention indices and fragmentation patterns (e.g., characteristic peaks for ester groups at m/z 43 [CH3CO+] and 55 [C3H3O+]) .
  • FT-IR : Identification of carbonyl (C=O) stretches near 1720 cm⁻¹ and C-O ester vibrations at 1250–1150 cm⁻¹ .
  • NMR : ¹H NMR signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet) and α,β-unsaturated ester protons (δ 5.5–6.5 ppm, doublets for trans-configuration) .

Q. 1.3. What precautions are necessary for handling and storing this compound?

  • Storage : Use amber glass containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Stabilizers like MEHQ (50–100 ppm) can inhibit radical polymerization .
  • Safety : Wear PPE (nitrile gloves, lab coat) and use OV/AG/P99 respirators in poorly ventilated areas. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. 2.1. How do pyrolysis conditions influence the decomposition pathways of this compound?

Pyrolysis in static systems (44–282 torr, 300–500°C) generates cleavage products via two pathways:

  • Pathway A : Cyclohexanol and 2-butenoic acid via ester bond hydrolysis.
  • Pathway B : Cyclohexene and CO₂ via β-scission of the unsaturated backbone.
    Kinetic studies using mass spectrometry reveal activation energies (Eₐ) of 120–150 kJ/mol, with dominant pathways dependent on pressure and temperature .

Q. 2.2. How can researchers resolve contradictions in reported kinetic data for esterification reactions involving this compound?

Discrepancies in rate constants (e.g., due to catalyst poisoning or solvent effects) can be addressed by:

  • Standardizing protocols : Use anhydrous solvents (e.g., toluene) and pre-activated catalysts.
  • In-situ monitoring : Employ ATR-FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst type) across datasets .

Q. 2.3. What advanced catalytic mechanisms explain the activity of solid acids in synthesizing this compound?

Sulfated zirconia operates via Brønsted acid sites, protonating the carbonyl oxygen of 2-butenoic acid to enhance nucleophilic attack by cyclohexanol. Heteropolyacids (e.g., H₃PW₁₂O₄₀) follow a dual acid-base mechanism, where the conjugate base stabilizes the transition state. Computational studies (DFT) show that electron-withdrawing groups on the catalyst surface lower the energy barrier for ester formation .

Q. 2.4. How can GC×GC-TOFMS improve the detection of trace degradation products in environmental samples?

Two-dimensional gas chromatography coupled with high-resolution TOFMS enhances peak capacity and sensitivity for low-abundance compounds. For example, oxidation byproducts like cyclohexyl hydroperoxide (CAS N/A) can be identified using retention time alignment and spectral library matching (NIST 2020). Method validation requires spiking experiments with surrogate standards (e.g., deuterated cyclohexanol) to quantify recovery rates .

Methodological Considerations

Q. 3.1. Designing experiments to assess the environmental fate of this compound

  • Hydrolysis studies : Perform at pH 4–9 (buffered solutions) with LC-MS/MS monitoring to quantify half-lives (t₁/₂).
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to measure BOD₅/COD ratios .

Q. 3.2. Addressing discrepancies in toxicity data for regulatory submissions

  • In-vitro assays : Use HepG2 cells for acute toxicity (EC₅₀) and Ames tests for mutagenicity.
  • Data reconciliation : Cross-reference with EPA/NIH databases (e.g., absence of carcinogenicity classification per IARC/OSHA) .

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